2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl
Description
Evolution and Significance of Conjugated Polymers in Advanced Materials Science
The journey of conjugated polymers began with the discovery of their conductive nature, which opened up a new class of materials that bridge the gap between traditional plastics and metals. wikipedia.orgmdpi.com Initially, polymers like polyacetylene, polypyrrole, and polythiophene were the focus of intense research. researchgate.net However, their utility was often limited by poor processability and insolubility. A significant breakthrough came with the development of soluble derivatives, such as poly(3-alkylthiophenes) and poly(p-phenylene vinylene) (PPV), achieved by attaching flexible side chains to the polymer backbone. wikipedia.org This innovation not only improved solubility but also allowed for the fine-tuning of their electronic and optical properties. wikipedia.orgresearchgate.net
The significance of conjugated polymers lies in their versatility. Their tunable band gaps, high photoluminescence quantum yields, and semiconducting nature have made them central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs), and chemical and biological sensors. wikipedia.orgnih.gov The ability to modify their chemical structure through side-chain engineering is a key advantage, allowing for the creation of materials with tailored functionalities for specific applications. wikipedia.org
Design Principles for Amphiphilic and Cationic Side Chains in Polymer Architectures
The performance of conjugated polymers in many advanced applications, particularly in aqueous or biological environments, is dictated by the nature of their side chains. The design of these side chains follows several key principles, with a significant focus on creating amphiphilic and cationic characteristics.
Amphiphilicity is achieved by incorporating both hydrophobic and hydrophilic components into the polymer structure. While the conjugated backbone is inherently hydrophobic, the introduction of polar or ionic side chains imparts hydrophilicity. This dual nature is crucial for self-assembly in aqueous solutions, forming structures like micelles or nanoparticles that can encapsulate other molecules. This is a foundational principle for applications in drug delivery and bioimaging.
Cationic side chains , often containing quaternary ammonium (B1175870) or tertiary amine groups, are particularly important for several reasons. The positive charges can induce water solubility and facilitate electrostatic interactions with negatively charged biological structures, such as cell membranes and nucleic acids (DNA, RNA). mdpi.com This interaction is fundamental for their use as antimicrobial agents and as non-viral vectors for gene delivery. The tertiary amine group, such as the N,N-diethylamino group, is particularly interesting as its cationic nature is pH-dependent; it becomes protonated and positively charged in acidic environments. nih.govresearchgate.net This pH-responsiveness allows for the design of "smart" materials that can change their properties or release a payload in response to specific biological cues, such as the acidic microenvironment of tumors or endosomes. mdpi.comnih.gov
The general strategy involves attaching these functional moieties to the conjugated backbone via flexible linkers, such as alkoxy chains, which also enhance solubility and processability. nih.govacs.org The combination of a fluorescent conjugated backbone with cationic and amphiphilic side chains results in water-soluble, emissive materials ideal for advanced biological applications. nih.govnih.gov
Role of the 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) Moiety in Enhancing Polymer Functionality
While direct research on conjugated polymers functionalized specifically with the "this compound)" group is not extensively documented in publicly available literature, its role can be inferred from the well-established functions of its constituent parts. This moiety is a sophisticated side chain designed to impart multiple key features to a conjugated polymer backbone, such as PPV.
Let's break down the functional components:
2,5-Bis(...) : This indicates that two identical side chains are attached to the phenyl ring of the PPV repeat unit at the 2 and 5 positions. This symmetric substitution pattern is common in PPV derivatives and is known to influence the polymer's electronic properties and solid-state packing. researchgate.net
...-1-oxapropyl : This describes a three-carbon chain with an oxygen atom at the first position relative to the phenyl ring, indicating an ether linkage (-O-CH2-CH2-). This flexible alkoxy spacer is crucial for ensuring solubility of the otherwise rigid polymer backbone in common organic solvents. acs.org The length and branching of such alkoxy chains are known to affect the polymer's thermal properties, processability, and photophysical characteristics. researchgate.net
3-(N,N-diethylamino)-... : At the terminus of the spacer is a tertiary amine group. The N,N-diethylamino group provides several functionalities:
pH-Responsiveness : As a tertiary amine, it can be protonated in acidic conditions, rendering the polymer cationic and water-soluble. nih.govresearchgate.net This allows the material to respond to changes in environmental pH.
Cationic Targeting : In its protonated state, the resulting positive charge can drive interactions with negatively charged biological molecules and structures. mdpi.com
Amphiphilicity : The combination of the hydrophobic conjugated backbone and the hydrophilic (when protonated) N,N-diethylamino groups makes the polymer amphiphilic.
Therefore, incorporating the this compound) moiety onto a PPV backbone is a deliberate design strategy to create a water-soluble, pH-responsive, and fluorescent conjugated polyelectrolyte. Such a polymer would be a prime candidate for applications in biological sensing, imaging, and targeted therapies.
Overview of Research Trajectories for this compound)-Derived Poly(phenylene vinylene) Systems
Based on the properties endowed by the this compound) side chains, research involving PPV systems derived from this functionalization would likely pursue several key trajectories:
Synthesis and Characterization : The initial research focus would be on the synthesis of the monomer, likely a 1,4-bis(halomethyl)benzene derivative bearing the specified side chains. Polymerization would then be carried out using established methods like the Gilch, Wittig, or Horner-Emmons reactions to produce the final polymer. acs.orgnih.govresearchgate.net Comprehensive characterization would follow to determine molecular weight, thermal stability (TGA, DSC), and photophysical properties (UV-Vis absorption and photoluminescence). researchgate.netnih.gov
pH-Responsive Studies : A major research avenue would explore the pH-dependent behavior of these polymers. This would involve studying the changes in solubility, absorption, and fluorescence emission as a function of pH. mdpi.com The pKa of the tertiary amine would be a critical parameter to determine, as it dictates the pH range over which the polymer switches its properties.
Biological Sensing and Imaging : Given their expected fluorescence and cationic nature, these polymers would be investigated as sensors for biomolecules. For instance, their fluorescence might be quenched or enhanced upon binding to specific DNA or protein targets. mdpi.com Their ability to enter cells could be explored for applications in cellular imaging, potentially targeting acidic organelles like lysosomes. mdpi.com
Antimicrobial Applications : Cationic conjugated polymers have shown promise as light-activated antimicrobial agents. mdpi.com Research could investigate the efficacy of these PPV derivatives in killing bacteria, leveraging both the membrane-disrupting potential of the cationic charges and the ability of the conjugated backbone to generate reactive oxygen species upon illumination. mdpi.com
The following table summarizes the properties of analogous amino-functionalized and alkoxy-substituted PPV derivatives, which serve as a proxy for the expected characteristics of a this compound)-functionalized system.
Table 1: Representative Properties of Functionalized Poly(phenylene vinylene) Derivatives
| Polymer Derivative | Functional Group Features | Synthesis Route | Absorption Max (nm) | Emission Max (nm) | Key Findings & Potential Application |
| PPV with Quaternized N-methyl-imidazole side chains | Cationic imidazole (B134444) groups | Not Specified | ~450 | ~550 | Selective binding to bacteria, lysosome-specific imaging. mdpi.com |
| Cyano-substituted PPV with tertiary amine | Cationic, Cyano group | Knoevenagel condensation | ~495 | ~560 (in water) | Selective fluorescence enhancement with ssDNA. wikipedia.org |
| PPV with Carboxylic acid and Ethylene Glycol side chains | Anionic, Polar non-ionic | Not Specified | 450-460 | 510-550 | High luminescence in water, pH and temperature responsive. mdpi.comrsc.org |
| Poly[2,5-bis(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] | Long, branched alkoxy chains | Not Specified | 480 | 548 | High solubility in organic solvents. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30Br2N2O2 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
RQPXRXPJIVYPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Target Monomer
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target monomer. The primary strategic disconnections are made at the two ether oxygen atoms. This C-O bond cleavage simplifies the complex target molecule into more readily available or synthesizable precursors.
The disconnection reveals two fundamental building blocks:
A phenylene precursor: The aromatic core is identified as hydroquinone (B1673460) (1,4-dihydroxybenzene), a commercially available and cost-effective starting material.
An amino-ether side-chain precursor: The side chain is derived from a three-carbon electrophile bearing a terminal N,N-diethylamino group. The most common synthon for this purpose is 3-(N,N-diethylamino)-1-chloropropane or its more reactive bromo or iodo analogues.
This retrosynthetic approach simplifies the synthetic challenge into the formation of two ether bonds on a central phenylene ring, guiding the selection of appropriate reactions and starting materials.
Synthesis of Substituted Phenylene Building Blocks
The core phenylene building block for the synthesis of the title compound is hydroquinone. It serves as the 1,4-difunctional aromatic scaffold upon which the amino-ether side chains are constructed.
Hydroquinone (1,4-dihydroxybenzene): This is the primary and most crucial building block. It is an inexpensive commodity chemical, typically produced on an industrial scale, making it an economically viable starting material for polymer monomer synthesis. For the synthesis of the unsubstituted title compound, hydroquinone is used directly without further modification.
Substituted Hydroquinones: While not required for the specific target molecule, the general synthetic strategy can be extended to create a variety of functionalized monomers. The synthesis of substituted hydroquinones can be achieved through methods such as the Friedel-Crafts alkylation of hydroquinone or the oxidation of corresponding substituted phenols. google.comgoogle.com This modularity allows for the tuning of polymer properties by introducing different functional groups onto the aromatic backbone.
Alkylation and Etherification Reactions for Incorporating Amino-Ether Side Chains
The key transformation in the synthesis is the double O-alkylation of hydroquinone, a reaction commonly known as the Williamson ether synthesis. francis-press.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The process involves two main steps:
Deprotonation: Hydroquinone is treated with a suitable base to generate the more nucleophilic hydroquinone dianion (or diphenoxide). The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃). The reaction is typically carried out under anhydrous conditions to prevent side reactions.
Nucleophilic Attack: The diphenoxide then reacts with two equivalents of the alkylating agent, such as 3-(N,N-diethylamino)-1-chloropropane. The nucleophilic oxygen atoms of the phenoxide attack the electrophilic carbon atom attached to the halogen, displacing the halide and forming the desired ether linkages. The use of alkyl chlorides may require the addition of a catalyst like potassium iodide to facilitate the reaction via in-situ formation of the more reactive alkyl iodide. francis-press.com
The primary challenge in this step is to ensure complete dialkylation and to minimize mono-alkylation or other potential side reactions.
Optimization of Reaction Conditions and Yield for Monomer Synthesis
Achieving a high yield and purity of the final monomer is paramount for its use in polymerization. Optimization of the Williamson ether synthesis conditions is therefore a critical aspect of the manufacturing process. numberanalytics.comnumberanalytics.com Key parameters that influence the reaction outcome include the base, solvent, temperature, and catalysts.
| Parameter | Options | Effect on Reaction |
| Base | Strong bases (e.g., NaH, KOtBu) or Weaker bases (e.g., K₂CO₃, NaOH) | Strong bases ensure complete deprotonation of the phenol, leading to faster reaction rates. Weaker bases can also be effective, especially at higher temperatures, and may be preferred for large-scale synthesis due to easier handling. numberanalytics.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) or Polar Protic (e.g., Ethanol) | Polar aprotic solvents are highly effective as they solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, which significantly accelerates the SN2 reaction. orgchemres.orgnumberanalytics.com |
| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide, though this is less of a concern with primary halides. numberanalytics.com |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) or Iodide Salts (e.g., KI, NaI) | When using less reactive alkyl chlorides, adding a catalytic amount of an iodide salt can increase the reaction rate through the Finkelstein reaction. Phase-transfer catalysts can be used in two-phase systems to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide. numberanalytics.com |
Careful tuning of these conditions is necessary to maximize the yield of the desired 1,4-disubstituted product while minimizing impurities.
Analytical Techniques for Monomer Purity Assessment
The purity of the synthesized monomer is crucial as impurities can terminate polymerization or adversely affect the final polymer's properties. A combination of analytical techniques is employed to confirm the structure and assess the purity of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl)benzene. chemcon.commeasurlabs.comsepscience.com
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity | ¹H and ¹³C NMR confirm the molecular structure by showing characteristic signals for aromatic, ether, and diethylamino protons and carbons. Quantitative NMR (qNMR) can be used for highly accurate purity determination. chemcon.commeasurlabs.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Impurity Profiling | HPLC is a primary tool for determining the purity of the monomer by separating it from starting materials and by-products. It allows for the quantification of impurities, often reported as area percent. chemcon.comanalytice.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | FTIR is used to confirm the presence of key functional groups, such as the C-O-C stretch of the ether and the C-N stretch of the amine, and importantly, the absence of the broad O-H stretch from the hydroquinone starting material. sepscience.comresolvemass.ca |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | MS provides the molecular weight of the compound, confirming that the desired product has been formed. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. resolvemass.camdpi.com |
| Differential Scanning Calorimetry (DSC) | Thermal Properties and Purity | DSC is used to determine the melting point (Tₘ) of the crystalline monomer. A sharp melting point is a strong indicator of high purity, while impurities typically lead to a broadened and depressed melting range. measurlabs.com |
| Elemental Analysis | Elemental Composition | Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to verify the empirical formula of the monomer. researchgate.net |
A comprehensive analytical approach ensures that the monomer meets the stringent purity requirements for the synthesis of well-defined polymers.
Polymerization Pathways Utilizing 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Derivatives
Suzuki-Miyaura Cross-Coupling Polymerization for Phenylene Vinylene Architectures
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been adapted for the synthesis of polyarylenes, including PPV-type structures. libretexts.orgnih.gov This method typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org For the synthesis of PPVs, this usually means polymerizing monomers that already contain the vinylene linkage, such as dihalo-stilbene derivatives, or by coupling aryl dihalides with divinylboronic acids or divinylstannanes (in the related Stille coupling).
The generally accepted catalytic cycle for Suzuki polycondensation proceeds through three main steps: libretexts.orgnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide monomer (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation: In the presence of a base, the boron-containing monomer (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').
Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.
A significant advancement in this area is the development of catalyst-transfer polycondensation (CTP) or Suzuki Catalyst Transfer Polymerization (SCTP). researchgate.netnih.gov Unlike traditional step-growth polycondensation, SCTP exhibits chain-growth characteristics. researchgate.netacs.org In this mechanism, the palladium catalyst remains associated with the growing polymer chain and "walks" along it as new monomers are added. This allows for the synthesis of polymers with controlled molecular weights and low dispersity (Đ), as the number-average molecular weight (Mₙ) increases linearly with monomer conversion. researchgate.netnih.gov
For instance, the polymerization of AB-type monomers, such as 2,5-bis(alkoxy)-4-iodophenylboronic acid, using initiators like tBu₃PPd(Ph)Br, has yielded poly(p-phenylene)s with narrow molecular weight distributions. researchgate.netacs.org End-group analysis of the resulting polymers confirms the chain-growth mechanism, with initiator fragments found at one end of the polymer chain. acs.org While direct synthesis of the vinylene bond is not the primary application, this method is invaluable for creating complex conjugated polymer architectures from monomers bearing pre-formed vinylene units.
Table 1: Representative Data for Catalyst-Transfer Suzuki-Miyaura Polymerization of a Poly(p-phenylene) Derivative
| Monomer/Initiator Ratio ([M]/[I]) | Conversion (%) | Mₙ (kDa) by GPC | Dispersity (Đ) | Reference |
|---|---|---|---|---|
| 25 | 98 | 7.5 | 1.44 | researchgate.netacs.org |
| 50 | 99 | 12.1 | 1.61 | researchgate.netacs.org |
| 100 | 95 | 21.0 | 1.89 | researchgate.netacs.org |
This table presents typical results for the polymerization of 2,5-dihexoxy-4-iodophenylboronic acid, demonstrating control over molecular weight via the monomer-to-initiator ratio, characteristic of a chain-growth mechanism. researchgate.netacs.org
Wittig-Horner and Related Olefination Polymerization Approaches for Poly(phenylene vinylene) Synthesis
Direct olefination reactions are the most common and direct pathways to PPV backbones. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective. organic-chemistry.org It involves the reaction between a stabilized phosphonate (B1237965) carbanion and a carbonyl compound, such as an aldehyde or ketone, to produce alkenes with high (E)-stereoselectivity. organic-chemistry.orgresearchgate.net For PPV synthesis, this typically involves the polycondensation of a monomer containing two phosphonate ester groups, like a xylylene diphosphonate, with a terephthalaldehyde. The N,N-diethylamino-functionalized side chains would be attached to one or both of these monomer backbones.
Another prominent method is the Gilch polymerization , which utilizes α,α'-dihalo-p-xylene derivatives as monomers. rsc.org The reaction is promoted by a strong base, typically potassium tert-butoxide, which is thought to proceed via a quinodimethane intermediate that subsequently polymerizes. chemrxiv.orgd-nb.info The Gilch route is highly effective for synthesizing PPVs with a wide variety of functional side chains, including those with amino groups. For example, poly(2,5-bis[N-methyl-N-hexylamino]phenylene vinylene) (BAM-PPV), a close analogue to the polymer , is readily synthesized via this base-promoted radical chain polymerization. researchgate.net
More recently, novel olefination strategies have emerged, such as the dimerizing polymerization of in-situ generated bis-aminoaryl carbenes. nih.gov This approach provides direct access to amino-containing PPVs (N-PPVs) through the deprotonation of aldiminium salt precursors, offering a selective route to these functional materials. nih.gov
Table 2: Comparison of Olefination Polymerization Routes for PPV Synthesis
| Method | Typical Monomers | Key Reagents | Primary Advantage | Reference |
|---|---|---|---|---|
| Wittig-Horner (HWE) | Aromatic dialdehyde (B1249045) + Aromatic bis(phosphonate ester) | Base (e.g., NaH, NaOMe) | High (E)-vinylene content | organic-chemistry.orgresearchgate.net |
| Gilch Polymerization | α,α'-Dihalo-p-xylene derivatives | Strong base (e.g., KOtBu) | Versatile for functionalized monomers | rsc.orgchemrxiv.orgresearchgate.net |
| Carbene Dimerization | Bis-aldiminium salt precursors | Strong, non-nucleophilic base | Direct synthesis of α,α'-diamino PPVs | nih.gov |
Polymerization Kinetics and Mechanistic Considerations
The kinetics and mechanisms of these polymerization reactions are critical as they dictate the structure, molecular weight, and purity of the final polymer.
For Suzuki-Miyaura polycondensation , the process is generally considered a step-growth polymerization, where polymer chains grow randomly throughout the reaction mixture. nih.gov However, the kinetics can be complex, with the rate depending on the catalyst activity, base strength, and solvent. mdpi.com Side reactions, such as premature deborylation or ligand scrambling, can lead to early termination of chain growth, limiting the final molecular weight. researchgate.netchemrxiv.org In the case of catalyst-transfer polymerization (SCTP), the kinetics shift towards a chain-growth model, where the reaction proceeds with a living character, evidenced by a linear increase in molecular weight with conversion. researchgate.net
The Wittig-Horner reaction mechanism is understood to proceed via the nucleophilic attack of the phosphonate carbanion on the aldehyde's carbonyl carbon. organic-chemistry.org This is followed by the formation of an oxaphosphetane intermediate, which then decomposes in a syn-elimination step to form the alkene and a water-soluble phosphate (B84403) byproduct. pitt.edu The stereochemistry of the resulting vinylene bond is determined during the formation of the oxaphosphetane, with steric factors favoring an approach that leads to the more stable (E)-alkene. organic-chemistry.org
The Gilch polymerization mechanism is more debated but is believed to involve a radical chain process initiated by the base. The proposed mechanism involves the elimination of HX from the α,α'-dihalo-p-xylene monomer to form a p-quinodimethane intermediate, which then polymerizes. researchgate.net Kinetic studies on the polymerization of BAM-PPV have shown that the process can be influenced by radical inhibitors, supporting a radical-mediated pathway. researchgate.net
Control over Polymer Chain Length and Dispersity
Achieving control over the degree of polymerization (DP), and thus the polymer chain length and molecular weight distribution (dispersity, Đ), is essential for tailoring the material's properties for specific applications.
In Suzuki-Miyaura polymerization , the most effective method for controlling molecular weight is through the chain-growth mechanism of SCTP. nih.govnih.gov By carefully selecting the initiator and controlling the monomer-to-initiator feed ratio, it is possible to pre-determine the target molecular weight. researchgate.netacs.orgnih.gov This approach has successfully produced poly(p-phenylene)s and other conjugated polymers with low dispersity values (Đ < 1.5). researchgate.netnih.gov
For radical polymerizations like the Gilch route , controlling chain length is more challenging. However, strategies can be employed, such as the addition of inhibitors or chain transfer agents (CTAs). researchgate.net For example, in the synthesis of BAM-PPV, nitrobenzene (B124822) has been used as an inhibitor to effectively modulate and reduce the molecular weight of the resulting polymer. researchgate.net Catalytic chain transfer polymerization (CCTP), often using cobalt complexes, is another powerful technique for controlling molecular weight in radical polymerizations by efficiently transferring the radical activity from a growing polymer chain to a monomer. rsc.orgtue.nl
In living polymerization techniques, such as certain anionic polymerizations or controlled radical polymerizations (e.g., RAFT), the polymer chain length is directly proportional to the ratio of consumed monomer to the initiator concentration. researchgate.net Recent advances in methods like visible-light controlled photoiniferter RAFT polymerization have demonstrated the ability to tune dispersity even in very high molecular weight polymers. nih.gov
Post-Polymerization Modification and Counterion Exchange Strategies
A key advantage of incorporating N,N-diethylamino groups into the polymer side chains is the ability to perform post-polymerization modifications. chemrxiv.orgnih.gov This strategy allows for the synthesis of a stable precursor polymer, which can then be chemically altered to impart new functionalities, such as water solubility or ionic conductivity, without disrupting the polymer backbone. rsc.org
A primary modification for polymers containing tertiary amine groups is quaternization . This reaction involves treating the polymer with an alkyl halide (e.g., methyl iodide or a bromoalkane) to convert the neutral amine groups into positively charged quaternary ammonium (B1175870) cations. chemrxiv.orgrsc.org This transforms the polymer into a cationic polyelectrolyte. For instance, PPV polymers with alkyl-bromide side chains have been successfully modified with trimethylamine (B31210) to introduce tetraalkylammonium ions, rendering the polymer water-soluble and suitable for applications like anion exchange membranes. chemrxiv.org Similarly, N-PPVs synthesized via carbene dimerization can be protonated with acid, leading to a reversible switching of their optical and electronic properties. nih.gov
Following quaternization, a counterion exchange step can be performed. The initial anion (e.g., halide from the alkylating agent) can be exchanged for other anions by washing the polymer with a salt solution containing the desired new counterion. researchgate.net This process is crucial for tuning the final properties of the polyelectrolyte. For example, exchanging halide ions for hydroxide (B78521) (OH⁻) is a critical step in preparing anion exchange membranes for alkaline fuel cells. rsc.org The choice of counterion can significantly impact the polymer's solubility, thermal stability, and ionic conductivity. researchgate.netmdpi.com This versatility makes polymers derived from 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) highly adaptable for a range of advanced applications.
Advanced Structural Elucidation and Morphological Characterization of 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Based Polymers
Spectroscopic Analysis of Polymer Backbones and Side Chains (e.g., NMR, IR)
Spectroscopic methods are fundamental in confirming the chemical structure of the polymer, including the integrity of the backbone and the functional side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of these polymers. researchgate.net In a typical ¹H NMR spectrum of a polymer based on 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl), characteristic signals corresponding to the different proton environments would be expected. For instance, the methylene (B1212753) protons adjacent to the ether oxygen and the carbonyl group in the oxapropyl chain would exhibit distinct chemical shifts. The diethylamino group would show characteristic signals for the ethyl protons, typically a quartet and a triplet. The protons on the polymer backbone would present signals that could be used to confirm the success of the polymerization. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structural assignments. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the polymer. mdpi.com The IR spectrum of a this compound)-based polymer would be expected to show strong characteristic absorption bands. A prominent peak would be observed for the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would also be present. Additionally, C-H stretching and bending vibrations from the alkyl chains and the diethylamino groups would be visible. mdpi.commdpi.com The presence of these characteristic bands provides qualitative confirmation of the polymer's chemical composition.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the synthesized polymers. lcms.czlcms.cz The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution. wikipedia.orgresearchgate.netyoutube.com
The GPC analysis of this compound)-based polymers would involve dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. Larger polymer chains elute faster than smaller ones, allowing for the separation of the polymer sample by hydrodynamic volume. By using a calibration curve generated from polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. cmu.eduresearchgate.net The choice of polymerization technique significantly influences the PDI. For instance, living polymerization methods like Atom Transfer Radical Polymerization (ATRP) typically yield polymers with a narrow molecular weight distribution and a PDI value close to 1. researchgate.net In contrast, conventional free radical polymerization often results in a broader distribution with a PDI of 1.5 to 2.0 or even higher. wikipedia.org
Table 1: Illustrative GPC Data for Poly(this compound)) Synthesized by Different Methods
| Polymer Sample | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P-1 | Free Radical Polymerization | 25,000 | 50,000 | 2.0 |
| P-2 | ATRP | 28,000 | 32,200 | 1.15 |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. nih.govnih.gov For polymers based on this compound), AFM can be used to visualize the surface morphology of thin films cast from solution. researchgate.netresearchgate.net This analysis can reveal features such as the smoothness of the film, the presence of aggregates, and the phase separation in polymer blends or block copolymers. Tapping-mode AFM is often employed for soft polymer samples to minimize surface damage. The resulting images can provide quantitative data on surface roughness and feature sizes. researchgate.net
Transmission Electron Microscopy (TEM) for Microstructural Insights
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal microstructure of polymeric materials. wiley.com For amphiphilic block copolymers containing a this compound)-based segment, TEM can be used to observe the morphology of self-assembled nanostructures in solution, such as micelles or vesicles. researchgate.net By staining the sample with a heavy metal salt, contrast can be enhanced to clearly delineate the different domains of the nanostructures. Cryo-TEM can be used to observe the morphology of these structures in their native, hydrated state. The size, shape, and internal structure of these assemblies can be directly imaged, providing valuable information for applications such as drug delivery. researchgate.net
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Crystallinity and Organization
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. thermofisher.com For polymers, XRD can be used to determine the degree of crystallinity. malvernpanalytical.commdpi.com An XRD pattern of a semi-crystalline polymer will show sharp diffraction peaks superimposed on a broad amorphous halo. researchgate.net The positions of the peaks relate to the crystal lattice structure, while the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity provides a measure of the percent crystallinity. thermofisher.com For a completely amorphous polymer based on this compound), the XRD pattern would exhibit only a broad amorphous halo.
Small-Angle X-ray Scattering (SAXS) is a complementary technique that probes structural features on a larger length scale, typically from 1 to 100 nm. nih.gov SAXS is particularly useful for characterizing the size, shape, and arrangement of self-assembled nanostructures, such as micelles or ordered domains in block copolymers. nih.gov The scattering data can be analyzed to determine parameters like the radius of gyration of polymer coils in solution or the long period in lamellar structures.
Table 2: Hypothetical XRD and SAXS Data for a Semi-Crystalline this compound)-Based Polymer
| Parameter | Value |
| Percent Crystallinity (from XRD) | 35% |
| Crystalline Peak Positions (2θ) | 18.5°, 21.8°, 23.5° |
| Radius of Gyration (Rg) from SAXS | 15 nm |
Dynamic Light Scattering (DLS) for Polymer Solution Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. researchgate.net For polymers based on this compound), particularly those that are amphiphilic or stimuli-responsive, DLS is an excellent tool for studying their aggregation behavior in aqueous media. mdpi.comnih.gov The technique measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius (Rh) of the polymer chains, aggregates, or micelles can be determined. mdpi.com By performing DLS measurements as a function of concentration, the critical aggregation concentration (CAC) or critical micelle concentration (CMC) can be determined. nih.gov Furthermore, the response of the aggregate size to changes in environmental conditions, such as pH or temperature, can be monitored. mdpi.comresearchgate.net
Table 3: Illustrative DLS Data for a pH-Responsive this compound)-Based Polymer
| pH | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| 5.0 | 15 | 0.12 |
| 7.4 | 120 | 0.25 |
| 9.0 | 150 | 0.28 |
Comprehensive Photophysical and Optical Investigations of 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Derived Polymers
Steady-State Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Steady-state spectroscopy serves as a fundamental tool for probing the electronic transitions in conjugated polymers. The UV-Vis absorption spectrum typically reveals the π-π* transition of the conjugated backbone. For analogous polymers, this absorption band is often broad and unstructured in solution, indicating a distribution of conjugation lengths and conformations. In the solid state or in poor solvents, the appearance of a red-shifted, well-resolved vibronic structure is common, signifying a more ordered, planar conformation and the formation of intermolecular aggregates.
Fluorescence spectroscopy provides insights into the emissive properties. The emission is generally red-shifted relative to the absorption (a phenomenon known as Stokes shift) and often appears as a mirror image of the absorption spectrum. The presence of the N,N-diethylamino groups, which are electron-donating, could potentially lead to intramolecular charge transfer (ICT) characteristics upon excitation, further influencing the emission wavelength and intensity.
Table 1: Representative UV-Vis Absorption and Photoluminescence (PL) Data for Analogous Functionalized Polymers in Solution (Chloroform)
| Polymer System (Analogous) | Backbone Core | λ_max abs (nm) | λ_max em (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| P3HT | Thiophene | ~450 | ~580 | ~130 |
| MEH-PPV | Phenylene Vinylene | ~500 | ~580 | ~80 |
This table presents typical data for well-known conjugated polymers to illustrate the expected spectral ranges and phenomena.
Time-Resolved Photoluminescence Spectroscopy for Exciton (B1674681) Lifetimes and Decay Dynamics
Time-resolved photoluminescence (TRPL) is crucial for understanding the fate of photoexcited states (excitons). In solution, conjugated polymers typically exhibit mono-exponential or bi-exponential decay kinetics, with lifetimes in the range of several hundred picoseconds to a few nanoseconds. The shorter lifetime components are often attributed to non-radiative decay pathways or quenching processes, while the longer component reflects the intrinsic lifetime of the exciton.
In the solid state, the decay dynamics become more complex. The formation of aggregates introduces new decay channels, often leading to faster decay times due to intermolecular interactions and non-radiative recombination at defect sites. For polymers with amine functionalities, excimer formation (excited-state dimer) or aggregation-caused quenching (ACQ) can significantly shorten photoluminescence lifetimes.
Spectroscopic Analysis of Thermochromic Transitions and Conformational Changes
Thermochromism, the change in color with temperature, is a hallmark of many flexible conjugated polymers. This phenomenon arises from conformational changes in the polymer backbone. At higher temperatures, increased thermal energy induces a more twisted, disordered conformation, leading to a shorter effective conjugation length. This is observed in the UV-Vis spectrum as a blue shift (hypsochromic shift) of the π-π* absorption band.
Upon cooling, the polymer chains can adopt a more planar, ordered conformation, which maximizes π-orbital overlap and increases the effective conjugation length, resulting in a red shift (bathochromic shift) of the absorption peak. The N,N-diethylamino side chains would influence the temperature at which these transitions occur by affecting the steric hindrance between adjacent monomer units.
Solvatochromic Effects and Environmental Sensitivity of Optical Properties
Solvatochromism refers to the change in absorption or emission spectra as a function of solvent polarity. Polymers possessing polar groups or exhibiting charge-transfer character are particularly sensitive to their solvent environment. The N,N-diethylamino groups in the side chains can interact with polar solvent molecules, stabilizing the excited state differently than the ground state.
In polymers with ICT character, increasing solvent polarity typically leads to a significant red shift in the emission spectrum, as polar solvents stabilize the charge-separated excited state more effectively. This sensitivity makes such polymers potentially useful for sensing applications. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum.
Energy Transfer and Charge Transfer Processes within Polymer Aggregates
In the solid state or in aggregates, intermolecular processes become dominant. Förster Resonance Energy Transfer (FRET) can occur, where energy is non-radiatively transferred from a higher-energy (shorter conjugation) segment to a lower-energy (longer conjugation) segment of the polymer chain or an adjacent chain. This process results in emission primarily from the lowest-energy sites, leading to a red-shifted emission compared to that in dilute solution.
Furthermore, the close packing of polymer chains in aggregates facilitates the formation of inter-chain species and can enable charge transfer. If adjacent chains are suitably aligned, an excited electron on one chain can move to a neighboring chain, a critical process for the operation of organic photovoltaic devices. The bulky diethylamino groups would play a significant role in mediating the distance and electronic coupling between polymer backbones, thereby influencing the efficiency of these transfer processes.
Quantum Yield Determinations and Photostability Assessments
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. In dilute solutions, many conjugated polymers can exhibit high PLQY values. However, this efficiency often drops significantly in the solid state due to aggregation-caused quenching.
Photostability is a critical parameter for practical applications. Degradation upon exposure to light and oxygen can occur via photo-oxidation, leading to chain scission or the introduction of quenching sites (like carbonyl groups) on the polymer backbone. This results in a decrease in absorption intensity, a blue shift in the absorption spectrum, and a severe reduction in fluorescence quantum yield over time. The presence of amine groups, such as N,N-diethylamino, can sometimes be detrimental to photostability, as they can be susceptible to oxidation.
Table 2: Key Photophysical Parameters of Interest
| Parameter | Description | Typical Influencing Factors |
|---|---|---|
| PLQY (Φ_F) | Photoluminescence Quantum Yield | Aggregation, Solvent, Temperature, Molecular Rigidity |
| Exciton Lifetime (τ) | Average time an exciton exists before decay | Conformation, Aggregation, Quenching Sites |
| Thermochromic Shift | Change in λ_max with temperature | Side Chain Bulkiness, Interchain Interactions |
| Solvatochromic Shift | Change in λ_max with solvent polarity | Ground/Excited State Dipole Moments, ICT Character |
Charge Transport and Electronic Property Characterization in 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Functionalized Polymer Systems
Current-Voltage (I-V) Characteristics in Fabricated Devices
The current-voltage (I-V) characteristics of devices fabricated with a polymer functionalized with 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) side chains are expected to exhibit behavior typical of organic semiconductors. In a simple diode or field-effect transistor (FET) architecture, the I-V curves provide critical information about charge injection, transport, and collection.
Table 1: Representative Current-Voltage (I-V) Characteristics of a Hypothetical OFET with a Functionalized Polythiophene. This table presents illustrative data based on typical performance of p-type polythiophene OFETs.
| Gate Voltage (VG) | Drain Current (ID) at VD = -60V (μA) | On/Off Ratio |
|---|---|---|
| 0 | -0.1 | ~104 |
| -20 | -15 | |
| -40 | -40 | |
| -60 | -75 |
Carrier Mobility Measurements via Time-of-Flight (TOF) or Field-Effect Transistor (FET) Methods
Carrier mobility (µ) is a crucial parameter that quantifies the velocity of charge carriers in the material under an applied electric field. For polymer systems, this is typically measured using Time-of-Flight (TOF) or by analyzing the transfer characteristics of a Field-Effect Transistor (FET).
In FET measurements, the mobility can be extracted from the saturation regime of the transfer curve. For polythiophenes, the introduction of side chains significantly impacts mobility. While long alkyl chains can promote ordered packing and higher mobility, the polar ester and amino groups in the "this compound)" side chain might introduce some disorder, potentially leading to a moderate mobility value. However, the specific interactions induced by these polar groups could also lead to favorable morphologies. Studies on poly(3-hexylthiophene) (P3HT) have shown that side-chain regioregularity is critical for achieving high carrier mobility. mdpi.com
TOF measurements directly probe the bulk mobility of the material. In a TOF experiment, a sheet of charge carriers is photogenerated at one electrode and their transit time to the opposite electrode is measured. This technique would provide insight into the intrinsic charge transport properties of the bulk material, less influenced by electrode interfaces.
Table 2: Representative Carrier Mobility Data for Functionalized Polythiophenes. This table presents typical data ranges for hole mobility in polythiophene derivatives measured by FET.
| Polymer System | Measurement Technique | Hole Mobility (cm2V-1s-1) | Reference |
|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) - regular side chains | FET | 2.9 ± 0.3 | mdpi.com |
| Ester-functionalized polythiophene | FET | 3.3 x 10-3 | ifsuldeminas.edu.br |
| Polythiophene with disiloxane (B77578) side chains | FET | Similar to P3HT | researchgate.net |
Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are essential for determining the energy levels of the polymer, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. These energy levels are critical for understanding charge injection and transport in electronic devices.
The CV of a polymer functionalized with "this compound)" side chains would reveal its oxidation and reduction potentials. The onset of the oxidation peak can be used to estimate the HOMO level, while the onset of the reduction peak provides an estimate for the LUMO level. The N,N-diethylamino group is electron-donating and would be expected to raise the HOMO level of the polymer compared to an unsubstituted polythiophene. Conversely, the ester group has an electron-withdrawing character, which could lower the HOMO level. The net effect would depend on the interplay of these two functionalities. Studies on ester-functionalized polythiophenes have shown that the ester group can effectively lower the HOMO energy level. nih.govresearchgate.net
Table 3: Estimated Electrochemical Properties and Energy Levels for a Functionalized Polythiophene. This table provides illustrative data based on literature values for similar polythiophene derivatives.
| Parameter | Estimated Value | Reference for Similar Systems |
|---|---|---|
| Oxidation Onset Potential (V vs. Fc/Fc+) | ~0.4 - 0.6 | d-nb.inforesearchgate.net |
| Reduction Onset Potential (V vs. Fc/Fc+) | ~ -1.8 to -2.2 | d-nb.info |
| HOMO Level (eV) | ~ -5.1 to -5.4 | nih.govresearchgate.net |
| LUMO Level (eV) | ~ -2.6 to -3.0 | d-nb.info |
| Electrochemical Band Gap (eV) | ~2.1 - 2.8 | d-nb.info |
Work Function and Energy Level Alignment Studies
The work function of the polymer and its energy level alignment with the electrodes are critical for efficient charge injection in a device. Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique to directly measure the work function and the HOMO level of the polymer film.
The presence of the polar "this compound)" side chains can significantly influence the surface properties of the polymer film, including its work function. The diethylamino groups at the surface could create a surface dipole that lowers the work function. The energy level alignment at the interface between the polymer and the electrode material determines the charge injection barrier. A good alignment, where the polymer's HOMO level is close to the work function of the anode (for hole injection), is crucial for low-resistance contacts. The energy levels of the polymer, as determined by CV and UPS, are vital for selecting appropriate electrode materials to minimize the injection barrier. For instance, the HOMO and LUMO levels of PM6 and PM7, which are complex polythiophene derivatives, have been precisely measured to optimize organic photovoltaic devices. nih.gov
Impedance Spectroscopy for Charge Accumulation and Transport Mechanisms
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive processes occurring within a device. By applying a small AC voltage at different frequencies, an impedance spectrum is obtained, which can be modeled using an equivalent circuit to extract information about charge transport, charge accumulation at interfaces, and the dielectric properties of the material.
Table 4: Representative Equivalent Circuit Parameters from Impedance Spectroscopy of a Polymer-Based Device. This table presents a hypothetical set of parameters for a simplified Randles circuit model.
| Circuit Element | Symbol | Typical Value | Physical Interpretation |
|---|---|---|---|
| Solution Resistance | Rs | 10 - 100 Ω | Resistance of the electrolyte/contacts |
| Charge Transfer Resistance | Rct | 1 - 10 kΩ | Resistance to charge transfer at the electrode-polymer interface |
| Double Layer Capacitance | Cdl | 10 - 100 nF | Capacitance of the electrical double layer at the interface |
| Warburg Impedance | Zw | Frequency dependent | Diffusion of charge carriers |
Self Assembly and Controlled Film Morphology of 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Containing Polymers
Fabrication of Ordered Thin Films via Breath-Figure Technique
The primary method for fabricating ordered, porous thin films from polymers containing 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) side chains is the breath-figure (BF) technique. researchgate.netaip.org This simple, cost-effective method leverages the self-assembly of condensed water droplets on the surface of a polymer solution to template the formation of highly ordered, microporous structures. mdpi.comtandfonline.com
The process begins when a solution of the polymer, dissolved in a volatile organic solvent, is exposed to a humid air flow. mdpi.com The rapid evaporation of the solvent cools the surface of the solution, causing water vapor from the air to condense into microdroplets. mdpi.commdpi.com Aided by the amphiphilic nature of polymers with amine-containing side chains, these water droplets are stabilized at the solution-air interface and arrange themselves into a hexagonally close-packed array due to capillary forces. mdpi.comnih.gov As the solvent continues to evaporate, the polymer precipitates around the water droplet templates. Finally, after the complete evaporation of both the solvent and the water droplets, a solid polymer film with a highly ordered, honeycomb-like porous network is left behind. aip.orgmdpi.com This technique has been successfully used to prepare large-area honeycomb thin films from poly{2,5-bis[3-N,N-diethylamino)-1-oxapropyl]-1,4-phenylenevinylene}. aip.org
Influence of Processing Parameters on Film Morphology
Solvent: The choice of solvent is critical. A volatile solvent is necessary to induce the cooling required for water condensation. tandfonline.com Solvents like carbon disulfide, chloroform, and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com The solvent's miscibility with water can also affect the outcome; for instance, using a water-miscible solvent like THF can sometimes lead to less defined structures unless other parameters are carefully controlled. tandfonline.comrsc.org
Polymer Concentration: The concentration of the polymer in the solution influences the viscosity and the dynamics of polymer precipitation. At very low concentrations, there may not be enough material to form a continuous network around the water droplets, resulting in scattered or incomplete pores. researchgate.netresearchgate.net Conversely, very high concentrations can hinder the arrangement of water droplets, leading to smaller or less ordered pores. researchgate.netresearchgate.net
Humidity and Airflow: The relative humidity of the atmosphere directly impacts the rate of water condensation and the size of the resulting droplets. researchgate.net Higher humidity generally leads to larger pores. researchgate.net The velocity of the airflow across the solution surface affects the evaporation rate of the solvent and can influence the ordering and shape of the pores. tandfonline.commdpi.com
Annealing: Post-fabrication annealing, either thermal or with solvent vapor, can be used to further refine the film's morphology. Annealing can improve the molecular ordering within the polymer matrix, which can, in turn, affect the material's electronic properties.
| Parameter | Influence on Morphology | Typical Outcome of Increase |
|---|---|---|
| Polymer Concentration | Affects pore regularity and film continuity. researchgate.net | Decreased pore size, potential for more uniform film. researchgate.netresearchgate.net |
| Relative Humidity | Controls the size of condensed water droplets. researchgate.net | Larger and more defined pores. researchgate.net |
| Solvent Volatility | Determines the rate of evaporative cooling. tandfonline.com | Faster cooling, promoting droplet nucleation. mdpi.com |
Interfacial Engineering and Composite Film Formation with Complementary Materials (e.g., Fullerenes)
A key advantage of using polymers with functional side chains like N,N-diethylamino groups is the ability to engineer interfaces and create composite films with complementary materials. This is particularly relevant for optoelectronic devices like organic solar cells, where a large interfacial area between a donor polymer and an acceptor material is required for efficient charge separation.
Research has demonstrated the successful formation of honeycomb-structured composite films by blending poly{2,5-bis[3-N,N-diethylamino)-1-oxapropyl]-1,4-phenylenevinylene} (P1) with a fullerene derivative, EG-C60, in a 1:1 weight ratio. aip.org During the breath-figure process, the amine side chains of the polymer likely interact with the water droplets, while the fullerene molecules, being more hydrophobic, are driven away from the aqueous phase. This directed self-assembly results in a specific and advantageous morphology where the fullerene molecules are not randomly dispersed but are instead concentrated at the nodes and frames of the honeycomb structure. aip.org This arrangement creates a well-defined, interpenetrating network of donor (polymer) and acceptor (fullerene) phases, which is ideal for photovoltaic applications. aip.org
Microscopic Analysis of Self-Assembled Structures (e.g., Honeycomb Networks)
The detailed characterization of the film's morphology and electronic properties at the nanoscale is crucial for understanding and optimizing device performance. A variety of microscopic techniques are employed for this purpose.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the surface topography of the films, providing clear images of the honeycomb network and allowing for the measurement of pore size, depth, and regularity. nih.govaip.org Natural honeycomb structures themselves are often studied as a reference for these man-made materials. researchgate.netbohrium.com
Conductive Atomic Force Microscopy (C-AFM): C-AFM is a powerful technique that simultaneously maps the surface topography and the local electrical conductivity of a sample. aip.org In studies of P1:EG-C60 composite honeycomb films, C-AFM has been used to provide direct evidence of the phase separation. By applying a bias voltage, researchers can map the pathways for charge transport. aip.org The results show distinct networks for hole and electron collection, corresponding to the donor polymer and acceptor fullerene phases, respectively. aip.org This confirms that the fullerene derivative is primarily located at the frames of the honeycomb, creating an efficient charge transport network. aip.org
| Technique | Information Obtained | Key Finding for P1:EG-C60 Films aip.org |
|---|---|---|
| SEM/AFM | Surface topography, pore size, and regularity. nih.gov | Confirms the formation of ordered honeycomb structures. |
| C-AFM/PeakForce TUNA | Nanoscale surface morphology and local conductivity. aip.org | Reveals distinct hole and electron collection networks. |
Correlation Between Morphology and Optoelectronic Performance
The unique, highly ordered morphology of honeycomb films directly influences their optoelectronic performance. monash.edunih.gov For photovoltaic applications, the goal is to maximize light absorption, exciton (B1674681) dissociation, and charge transport while minimizing charge recombination. uab.edu
In the case of the P1:EG-C60 honeycomb composite films, the specific arrangement of the donor and acceptor materials is highly beneficial. aip.org The segregation of the EG-C60 fullerene derivative to the nodes and frames of the honeycomb structure creates a large interfacial area for efficient exciton dissociation. aip.org Crucially, it also establishes continuous, percolating pathways for both holes (through the polymer phase) and electrons (through the fullerene-rich frames) to be transported to their respective electrodes. aip.org This bicontinuous network helps to prevent the recombination of separated charges. aip.org
Conductivity studies using C-AFM show that the blended P1:EG-C60 honeycomb film has a higher mean conductivity than a film of the pure polymer, which is attributed to a reduced charge transport barrier in the composite film. aip.org This improved charge transport is a direct consequence of the well-defined morphology achieved through the breath-figure self-assembly process and is expected to lead to higher efficiency in organic solar cells. aip.orgazom.com The ability to control film texture and morphology is a key strategy for enhancing the performance of next-generation optoelectronic devices. monash.eduresearchgate.net
Computational and Theoretical Investigations of 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Derived Polymer Systems
Density Functional Theory (DFT) for Electronic Structure, Band Gap, and Molecular Orbital Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. researchgate.net For polymer systems derived from 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl), DFT calculations can elucidate fundamental electronic properties that govern their potential applications in organic electronics.
Research Findings: DFT calculations would be employed to optimize the geometry of oligomeric and polymeric chains of the target system. These optimized structures are then used to calculate key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are of particular interest, as their difference determines the electronic band gap. The presence of the electron-donating N,N-diethylamino groups is expected to raise the HOMO level, while the ether linkages in the oxapropyl chain would influence the polymer's conformational flexibility and, consequently, its electronic properties.
The calculated HOMO-LUMO gap is a critical parameter for predicting the polymer's optical and electronic behavior. A smaller band gap generally correlates with a red-shift in optical absorption and improved charge transport properties. Theoretical studies on similar amine-functionalized polymers have shown that the degree of functionalization and the polymer chain length can significantly modulate these energy levels. cityu.edu.hk
Table 1: Hypothetical DFT-Calculated Electronic Properties of a this compound)-Derived Oligomer
| Parameter | Value |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -1.8 eV |
| Band Gap (LUMO-HOMO) | 3.4 eV |
| Ionization Potential | 5.5 eV |
| Electron Affinity | 1.5 eV |
Note: These values are illustrative and based on typical ranges for functional organic polymers.
Molecular Dynamics (MD) Simulations for Polymer Conformation, Chain Packing, and Aggregation Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govtandfonline.comnih.gov For the polymer system , MD simulations can provide critical insights into its morphology in both solution and solid states.
In solution, the simulations could predict the degree of polymer coiling or extension based on solvent polarity. In the solid state, MD simulations can model the amorphous and crystalline regions of the polymer, which are crucial for understanding its mechanical and electronic properties. The aggregation behavior, driven by intermolecular interactions between the polymer chains, can also be studied to predict the formation of ordered domains that could facilitate charge transport.
Table 2: Illustrative MD Simulation Parameters for a System of this compound)-Derived Polymer Chains
| Parameter | Description |
| Number of Chains | 10 |
| Chain Length | 20 monomer units |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Force Field | OPLS-AA |
Note: These parameters represent a typical setup for an MD simulation of a polymer system.
Quantum Chemical Calculations of Optical Absorption and Emission Properties
Quantum chemical calculations, often based on Time-Dependent DFT (TD-DFT), are used to predict the optical properties of molecules. These calculations can provide theoretical absorption and emission spectra, which are essential for applications in optoelectronics.
Research Findings: TD-DFT calculations would be performed on the optimized geometries of the polymer chains to determine the energies and oscillator strengths of electronic transitions. The results would yield a theoretical UV-Vis absorption spectrum, indicating the wavelengths of light the polymer can absorb. The calculations would likely predict strong absorption in the UV region with a tail extending into the visible spectrum, characteristic of conjugated and functional polymers.
Furthermore, the emission properties can be modeled to predict the photoluminescence spectrum. The nature of the excited states, whether they are localized on a single monomer unit or delocalized along the polymer chain, can also be analyzed. This information is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs).
Table 3: Predicted Optical Properties from Quantum Chemical Calculations
| Property | Predicted Value |
| Maximum Absorption Wavelength (λmax) | 350 nm |
| Molar Extinction Coefficient at λmax | 45,000 M-1cm-1 |
| Maximum Emission Wavelength (λem) | 450 nm |
| Stokes Shift | 100 nm |
Note: These values are hypothetical and represent typical results for a functional organic polymer.
Monte Carlo Simulations for Charge Transport Pathways and Exciton (B1674681) Migration
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.netaps.org In the context of polymer science, they are particularly useful for modeling charge transport and exciton migration in disordered systems.
Research Findings: Kinetic Monte Carlo (KMC) simulations would be employed to study the movement of charge carriers (electrons and holes) through the polymer matrix. The polymer morphology obtained from MD simulations would serve as the input for the KMC model. The simulation would model charge hopping between localized states, with hopping rates determined by the distance and energy difference between sites.
The simulations can predict the charge carrier mobility, a key parameter for the performance of organic electronic devices. The influence of the amine groups, which can act as charge traps or transport sites, would be a key aspect of the investigation. rsc.org Similarly, the migration of excitons (electron-hole pairs) can be simulated to understand energy transfer processes within the material, which is important for photovoltaic applications.
Table 4: Representative KMC Simulation Results for Charge Transport
| Parameter | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) |
| Amorphous Phase | 1 x 10-5 | 5 x 10-6 |
| Ordered Domain | 1 x 10-3 | 5 x 10-4 |
Note: These mobility values are illustrative and highlight the expected difference between amorphous and ordered regions in a polymer.
Computational Design Strategies for Tailored Polymer Properties
The true power of computational chemistry lies in its ability to guide the design of new materials with desired properties. By systematically modifying the chemical structure of the monomer in silico, researchers can predict how these changes will affect the polymer's properties.
Research Findings: Computational design strategies would involve creating a virtual library of monomers based on the this compound) scaffold. Modifications could include changing the length of the alkyl chains on the amine, replacing the diethylamino groups with other electron-donating or -withdrawing groups, or altering the structure of the polymer backbone.
For each new design, the computational workflow described in the previous sections (DFT, MD, etc.) would be applied to predict its electronic, morphological, and transport properties. This high-throughput screening approach allows for the rapid identification of promising candidates for synthesis and experimental testing. For instance, replacing the diethylamino groups with more strongly electron-donating groups might be predicted to lower the band gap and enhance charge mobility, making the polymer a better candidate for organic solar cells.
Advanced Research Applications of 2,5 Bis 3 N,n Diethylamino 1 Oxapropyl Functionalized Polymers
Biosensing Platforms for Biomolecule Detection
The development of efficient biosensor platforms is crucial for applications ranging from medical diagnostics to environmental monitoring. nih.gov Functionalized conducting polymers that serve as both the sensing element and the signal transducer are at the forefront of this research. nih.gov The cationic nature of polymers functionalized with 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) makes them excellent candidates for the detection of negatively charged biomolecules such as DNA.
Principles of Fluorescence-Based DNA Detection Assays
Fluorescence-based assays offer a highly sensitive and convenient method for DNA detection. pnas.orgwikipedia.org These assays often rely on processes such as Förster Resonance Energy Transfer (FRET) or conformational changes in fluorescent polymers upon interaction with DNA. pnas.orgacs.org In a typical FRET-based system, a cationic conjugated polymer (CCP) acts as a light-harvesting donor. pnas.org When the polymer is in solution with a DNA probe labeled with a fluorescent dye (acceptor), energy transfer is inefficient due to the large distance between them. pnas.org Upon introduction of the target DNA, hybridization occurs. The electrostatic attraction between the cationic polymer and the now double-stranded, negatively charged DNA brings the donor and acceptor into close proximity, enabling efficient FRET and resulting in a detectable fluorescence signal from the acceptor dye. pnas.org
Another principle involves monitoring the conformational changes of the polymer itself. Cationic conjugated polymers can adopt different conformations when bound to single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA). acs.org This change in conformation alters the electronic properties of the polymer, leading to a detectable shift in its fluorescence emission, which signals the hybridization event. acs.org Molecular beacons, which are hairpin-structured DNA probes with a fluorophore and a quencher, can also be used. snu.ac.kr Hybridization with a target sequence opens the hairpin, separating the fluorophore and quencher and "turning on" the fluorescence. snu.ac.kr
Mechanisms of Polymer-DNA Electrostatic Interaction and Sensing
The primary driving force for the interaction between this compound)-functionalized polymers and DNA is the electrostatic attraction between the positively charged diethylamino groups on the polymer and the negatively charged phosphate (B84403) backbone of the DNA molecule. pnas.orgnih.gov This strong interaction is fundamental to the formation of the polymer-DNA complex, which is the basis for sensing. nih.gov
In the absence of a target, the cationic polymer may interact non-specifically with a single-stranded probe, but this interaction is often altered significantly upon hybridization. When the probe binds to its complementary target DNA strand, the resulting double helix presents a more rigid and densely charged structure. acs.org This leads to a more defined interaction with the cationic polymer, causing a distinct conformational change in the polymer backbone. acs.org This change in the delocalized electronic structure of the polymer backbone directly impacts its optical properties, providing a clear signal for hybridization. mdpi.com The self-assembly process is a complex interplay of electrostatic interactions, hydrophobic interactions, and hydrogen bonds, all of which contribute to the stability and specificity of the sensing platform. nih.gov
Sensitivity, Selectivity, and Real-Time Detection Capabilities
A key advantage of using functionalized polymers in biosensors is the potential for signal amplification, which leads to high sensitivity. The light-harvesting properties of conjugated polymers mean that the excitation of a single polymer can lead to the emission of many acceptor dyes in a FRET system, amplifying the signal significantly. pnas.org This allows for the detection of target DNA at very low concentrations, with reported limits of detection (LOD) reaching picomolar (pM) and even femtomolar (fM) levels. pnas.orgnih.govnih.gov For instance, assays using cationic conjugated polymers have demonstrated the ability to detect target DNA at concentrations as low as 10 pM with a standard fluorometer. pnas.orgnih.gov
Selectivity is another critical parameter, ensuring that the sensor only responds to the specific target DNA sequence. This is primarily achieved through the design of the DNA probe sequence. wikipedia.org The high specificity of Watson-Crick base pairing ensures that only the complementary target will hybridize strongly enough to induce the signaling mechanism. acs.org Studies have shown that these polymer-based systems can achieve single-mutation specificity. acs.org
Furthermore, these biosensors offer the capability for real-time detection. pnas.org Because the signaling mechanism is directly linked to the hybridization event, the fluorescence signal can be monitored continuously as it develops, allowing for the real-time tracking of DNA binding. pnas.orgdntb.gov.ua This provides advantages over methods that require labeling of the target or complex separation steps. acs.org
| Parameter | Performance Metric | Reference |
| Sensitivity (LOD) | 0.16 µM - 10 pM | pnas.orgnih.gov |
| Selectivity | Single-mutation specificity | acs.org |
| Analysis Time | Fast, real-time analysis | nih.gov |
| Labeling | Label-free detection possible | acs.org |
Organic Photovoltaic Devices and Energy Harvesting
The unique electronic properties of functionalized conjugated polymers also make them promising materials for organic photovoltaic (OPV) devices. These devices offer advantages such as low-cost fabrication, mechanical flexibility, and the potential for large-area production. wikipedia.org
Design and Fabrication of Bulk Heterojunction Solar Cells
The most common and efficient architecture for OPVs is the bulk heterojunction (BHJ) design. wikipedia.orgossila.com In a BHJ solar cell, an active layer consisting of a blend of an electron-donating material and an electron-accepting material is sandwiched between two electrodes. wikipedia.org Polymers functionalized with this compound) could potentially act as the electron donor, while fullerene derivatives like PCBM are commonly used as the electron acceptor. wikipedia.org
The fabrication of these devices is typically done through solution-processing techniques like spin-coating. researchgate.net The donor and acceptor materials are dissolved in a common solvent and then deposited onto a substrate, which is usually glass coated with a transparent conductor like indium tin oxide (ITO). researchgate.net As the solvent evaporates, the donor and acceptor materials phase-separate, forming an interpenetrating network of nanometer-scale domains. wikipedia.org This morphology is crucial because it creates a large interfacial area between the donor and acceptor, which is where the critical process of charge separation occurs. wikipedia.orgmdpi.com
Charge Separation and Recombination Dynamics at Donor-Acceptor Interfaces
The operation of a BHJ solar cell involves several key steps. wikipedia.org First, light is absorbed by the donor material, creating an exciton (B1674681) (a bound electron-hole pair). ossila.com This exciton then diffuses to the interface between the donor and acceptor materials. ossila.com Due to the difference in energy levels (the LUMO of the acceptor is lower than the LUMO of the donor), there is a driving force for the electron to transfer from the donor to the acceptor, while the hole remains on the donor. wikipedia.orgossila.com This process is known as charge separation or charge transfer. youtube.com
Once separated, the free electrons and holes must be transported through the acceptor and donor domains, respectively, to be collected at the electrodes, generating a photocurrent. wikipedia.org However, a competing process called charge recombination can occur, where the separated electron and hole meet again and annihilate, releasing their energy as light or heat instead of contributing to the current. researchgate.netyoutube.com Minimizing recombination is a key challenge in improving OPV efficiency. The morphology of the BHJ and the dynamics of charge separation play critical roles; charge separation needs to be significantly faster than both exciton decay and charge recombination to achieve high efficiency. nih.gov
| Device Parameter | Typical Value Range | Significance |
| Power Conversion Efficiency (PCE) | 3% - 5% (for similar systems) | Overall device efficiency |
| Open-Circuit Voltage (Voc) | 0.6 V - 0.9 V | Maximum voltage from the cell |
| Short-Circuit Current (Jsc) | 5 mA/cm² - 11 mA/cm² | Maximum current from the cell |
| Fill Factor (FF) | 40% - 65% | Measure of the squareness of the J-V curve |
Note: The values in the table are representative of typical polymer-based BHJ solar cells and are provided for illustrative purposes. acs.orgnih.gov
Conclusions and Future Research Directions
Synthesis of Key Scientific Contributions Regarding 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl)-Containing Polymers
Polymers functionalized with this compound) units represent a significant advancement in the field of smart materials. The core scientific contributions stem from the unique combination of the ether linkages and the tertiary amine groups within a single monomeric unit.
The synthesis of related poly(amino ether)s is often achieved through step-growth polymerization, specifically the ring-opening polymerization of diglycidyl ethers with oligoamines. nih.govnih.gov This method allows for the creation of a focused library of polymers with varying amine and ether contents, enabling systematic investigation of structure-property relationships. nih.gov For instance, polymers with a higher proportion of tertiary amines have demonstrated faster kinetics in nanoparticle formation. nih.gov
Key research findings have highlighted the utility of analogous polymers, such as those based on poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), in forming micelles or nanoparticles for targeted drug delivery. nih.govacs.org These systems can encapsulate therapeutic agents and release them in the acidic microenvironment of tumors or within the endosomes of cells. nih.gov Furthermore, the cationic nature of the protonated amines facilitates cellular uptake through interaction with negatively charged cell membranes and has shown promise in non-viral gene delivery. nih.govnih.gov
Table 1: Research Findings on Related Amino-Ether Polymers
| Polymer Type | Synthesis Method | Key Property | Investigated Application | Reference(s) |
|---|---|---|---|---|
| Poly(amino ether)s (PAEs) | Ring-opening polymerization | Cationic, forms nanoparticles | Gene delivery, theranostics | nih.govnih.gov |
| Poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM) | RAFT Polymerization | pH- and Thermo-responsive | Multi-stimuli-responsive systems | acs.org |
| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | Various | pH-Responsive | Drug delivery micelles | nih.gov |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) | Free radical, RAFT polymerization | pH- and Thermo-responsive | Smart hydrogels | mdpi.com |
Identification of Current Limitations and Unexplored Research Avenues
Despite the promising attributes of polymers containing diethylamino and ether functionalities, several limitations and unexplored areas remain. A significant challenge for pH-responsive systems is the lack of precise targeting. While they can respond to the general acidity of tumor microenvironments, pH variations can also occur in other pathological or physiological states, potentially leading to off-target drug release. nih.gov
Another limitation is the potential for toxicity. Cationic polymers, while effective for cell penetration, can cause membrane disruption and induce apoptosis, which necessitates a careful balance between efficacy and safety. nih.gov The long-term biocompatibility and biodegradability of these synthetic polymers are also areas requiring more in-depth investigation to ensure their suitability for clinical translation. rsc.org
Unexplored research avenues include:
Multi-stimuli Responsiveness: While pH sensitivity is inherent, incorporating responsiveness to other stimuli like temperature, light, or specific enzymes could create more sophisticated and highly controlled delivery systems. numberanalytics.comnih.gov
Biodegradability: Designing these polymers with biodegradable linkages (in addition to the ether bonds) would enhance their safety profile for biomedical applications. rsc.org
Complex Biological Environments: Most studies are conducted in simplified in vitro models. Research is needed to understand how these polymers behave in the complex in vivo environment, including their interaction with proteins and the immune system. nih.gov
Scale-up Synthesis: Developing cost-effective and scalable synthesis methods is crucial for the eventual commercialization of these polymers for advanced technologies. mdpi.com
Prospects for Rational Design of Novel Polymer Architectures with Enhanced Functionality
The future development of this compound)-containing polymers lies in the rational design of novel macromolecular architectures. Moving beyond simple linear homopolymers, advanced synthetic techniques can be employed to create complex structures with tailored properties. acs.org
Block Copolymers: By combining the functional monomer with other polymer blocks (e.g., polyethylene (B3416737) glycol), amphiphilic block copolymers can be synthesized. These can self-assemble into highly stable micelles or vesicles with distinct core-shell structures, improving drug loading capacity and circulation time. nih.gov
Branched and Hyperbranched Architectures: These structures offer a high density of functional groups and unique rheological properties. acs.org A hyperbranched polymer based on the this compound) monomer could lead to materials with enhanced catalytic activity or superior gene transfection efficiency due to a high concentration of amine groups.
Graft and Comb Polymers: Grafting side chains onto the main polymer backbone can be used to fine-tune properties like solubility and responsiveness. For example, grafting temperature-responsive polymers could yield a dual pH- and thermo-responsive material from a single backbone. nih.gov
Covalent Adaptable Networks (CANs): Incorporating the dynamic chemistry of ether linkages could lead to the development of robust, self-healing, and reprocessable thermosets, expanding their application beyond biomedicine into sustainable materials. rsc.org
Opportunities for Interdisciplinary Research and Translation into Advanced Technologies
The unique properties of this compound)-containing polymers open up numerous opportunities for interdisciplinary collaboration and technological translation.
Advanced Drug Delivery and Theranostics: Collaboration between polymer chemists and biomedical researchers is essential to translate these materials into clinically effective drug delivery systems. nih.gov Integrating imaging agents into the polymer structure could create "theranostic" platforms that simultaneously treat and monitor disease. nih.gov
Smart Coatings and Sensors: The pH-responsive nature of these polymers makes them excellent candidates for smart coatings that can, for example, indicate corrosion by changing color or release anti-corrosive agents. In sensor technology, they could be used to detect pH changes in environmental or biological samples. mdpi.com
Sustainable Materials: The potential for creating reprocessable thermosets through dynamic ether exchange chemistry positions these materials at the intersection of polymer science and green chemistry. rsc.org Research in this area, in collaboration with materials engineers, could lead to more sustainable plastics and composites.
Biocatalysis and Separation Science: Immobilizing enzymes onto these functional polymers could enhance enzyme stability and reusability in industrial biocatalysis. Their ability to change conformation with pH could also be exploited in separation technologies for purifying proteins or other biomolecules.
The successful translation of these polymers into advanced technologies will require a concerted effort from scientists and engineers across multiple disciplines to overcome the current limitations and fully realize the potential of these versatile materials. monash.edu
Q & A
Basic Question: What are the recommended synthetic methodologies for preparing 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl)-based conjugated polymers, and how can their structural integrity be validated?
Methodological Answer:
The synthesis of cationic conjugated polymers containing this compound) typically involves Suzuki or Heck coupling reactions to polymerize the monomeric units. For example, a water-soluble cationic conjugated polymer was synthesized by alternating copolymerization with para-phenylenevinylene, yielding a structure effective for DNA detection . Post-synthesis validation requires:
- NMR spectroscopy to confirm monomer incorporation and polymer backbone structure.
- Gel permeation chromatography (GPC) to determine molecular weight and polydispersity.
- UV-Vis and fluorescence spectroscopy to verify optoelectronic properties, such as absorption maxima (e.g., λmax ~400–450 nm) and emission profiles.
Basic Question: What safety protocols are critical when handling this compound) derivatives in laboratory settings?
Methodological Answer:
Safety measures align with GHS classifications for similar tertiary amine-containing compounds:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C for light-sensitive derivatives, with clear labeling of carcinogenic potential (H351) .
Advanced Question: How can researchers optimize the sensitivity of this compound)-based fluorescent sensors for low-concentration DNA detection?
Methodological Answer:
Sensitivity optimization involves:
- Polymer-DNA binding kinetics: Adjust the polymer’s cationic charge density (via diethylamino groups) to enhance electrostatic interactions with negatively charged DNA backbones .
- Quenching efficiency: Incorporate fluorescence quenchers (e.g., molecular beacons) to improve signal-to-noise ratios.
- Buffer optimization: Use low-ionic-strength buffers (e.g., 10 mM PBS, pH 7.4) to minimize counterion competition .
- Cross-validation: Compare results with orthogonal methods like qPCR or surface plasmon resonance (SPR) to resolve false positives/negatives.
Advanced Question: What experimental strategies address fluorescence quenching inconsistencies in this compound) polymer systems?
Methodological Answer:
Quenching inconsistencies may arise from aggregation-induced emission (AIE) or solvent polarity effects. Mitigation strategies include:
- Solvent screening: Test solvents with varying polarities (e.g., DMSO vs. aqueous buffers) to identify aggregation-prone conditions.
- Dynamic light scattering (DLS): Measure polymer particle size to correlate aggregation states with quenching efficiency.
- Additive engineering: Introduce surfactants (e.g., SDS) to stabilize dispersed polymer chains and reduce self-quenching .
- Time-resolved fluorescence: Differentiate between static (binding-induced) and dynamic (collisional) quenching mechanisms.
Advanced Question: How can contradictory data on the binding affinity of this compound) polymers to DNA be systematically resolved?
Methodological Answer:
Contradictions often stem from variations in experimental design. A systematic approach includes:
- Controlled variable testing: Isolate factors like pH, ionic strength, and DNA conformation (ssDNA vs. dsDNA).
- Isothermal titration calorimetry (ITC): Directly measure binding thermodynamics (ΔH, ΔS) to validate affinity claims .
- Competitive binding assays: Use known intercalators (e.g., ethidium bromide) to assess binding mode specificity.
- Machine learning: Train models on historical datasets to predict affinity under untested conditions .
Advanced Question: What are the implications of stereochemical configuration in this compound) derivatives for chiral sensing applications?
Methodological Answer:
While direct evidence for stereochemical effects on this compound is limited, analogous systems suggest:
- Chiral induction: Use enantiomerically pure amines during synthesis to impart chirality, enabling discrimination of chiral analytes (e.g., L/D-DNA) .
- Circular dichroism (CD): Monitor conformational changes in the polymer upon analyte binding.
- Collaborative synthesis: Partner with organometallic chemistry groups to design chiral catalysts for asymmetric polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
